molecular formula C23H24BrO2P B050023 (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide CAS No. 30018-16-7

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide

Cat. No.: B050023
CAS No.: 30018-16-7
M. Wt: 443.3 g/mol
InChI Key: RSYXORMKBUFAMS-UHFFFAOYSA-M
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Description

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to light yellow powder or crystalline form and is typically stored under inert gas conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the reaction of triphenylphosphine with ethyl bromoacetate under inert atmosphere conditions. The reaction is typically carried out in a solvent such as methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in facilities equipped with the necessary safety and environmental controls to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .

Scientific Research Applications

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The compound is known to accumulate in mitochondria due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane. This accumulation can affect mitochondrial function and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide is unique due to the presence of the ethoxy and oxo groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and biological studies. Its ability to target mitochondria also sets it apart from other phosphonium compounds .

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYXORMKBUFAMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952428
Record name (1-Ethoxy-1-oxopropan-2-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30018-16-7
Record name Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30018-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030018167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Ethoxy-1-oxopropan-2-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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